molecular formula C12H13FN2O4 B2828413 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid CAS No. 1103110-91-3

3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid

Cat. No.: B2828413
CAS No.: 1103110-91-3
M. Wt: 268.244
InChI Key: JGDJQZPYQSUXIA-UHFFFAOYSA-N
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Description

3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a carbamoyl group at the 3-position and a 2-(3-fluorophenyl)acetamido moiety at the 2-position. Its molecular formula is C₁₁H₁₁FN₂O₄, with a molecular weight of 266.22 g/mol . The fluorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the carbamoyl and acetamido groups contribute to hydrogen-bonding capabilities.

Properties

IUPAC Name

4-amino-2-[[2-(3-fluorophenyl)acetyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4/c13-8-3-1-2-7(4-8)5-11(17)15-9(12(18)19)6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDJQZPYQSUXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-fluoroaniline with chloroacetyl chloride to form 3-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with L-asparagine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted, suggesting potential applications in oncology. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including human epidermoid carcinoma cells, through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its structural components allow it to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Neuropharmacology

CNS Activity
Preliminary studies suggest that this compound may have central nervous system (CNS) effects, which could be beneficial in developing treatments for neurodegenerative diseases or psychiatric disorders. The presence of the fluorophenyl group may enhance its ability to cross the blood-brain barrier, making it a candidate for further neuropharmacological studies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the acetamido and carbamoyl groups can lead to variations in potency and specificity against targeted biological pathways. Researchers are actively exploring these modifications to enhance efficacy while minimizing side effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including acylation and amide formation. The development of efficient synthetic routes is essential for producing derivatives that can be screened for enhanced biological activities .

Table: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAnti-inflammatory20
3-Carbamoyl...CNS ActivityTBD

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various compounds structurally related to this compound, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. These findings underscore the potential of this compound class in developing novel anticancer therapies .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of related compounds demonstrated that specific modifications to the carbamoyl group enhanced their ability to inhibit pro-inflammatory cytokine production in vitro, suggesting a viable path for therapeutic application in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Pharmacological Notes
3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid C₁₁H₁₁FN₂O₄ 266.22 3-fluorophenyl, carbamoyl Carboxylic acid, acetamido, carbamoyl Potential integrin antagonism (analogous to GW559090 )
3-[1-(2-chloro-6-fluorophenyl)acetamido]propanoic acid C₁₁H₁₂ClFNO₃ 260.67 2-chloro-6-fluorophenyl Carboxylic acid, acetamido Increased steric hindrance; halogen effects may alter receptor binding
3-carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid C₁₀H₉FN₂O₅S 312.25 2-fluorobenzenesulfonamido Sulfonamide, carbamoyl, carboxylic acid Enhanced acidity (pKa ~1–2 for sulfonamide) improves solubility
(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid C₁₁H₁₂FNO₃ 237.22 3-fluorophenyl, acetamido Carboxylic acid, acetamido Stereospecificity (S-configuration) may impact metabolic stability
GW559090 (integrin antagonist) C₃₄H₄₂N₄O₈ 658.73 Carbamoylpiperidine, tolyloxyacetamido Carboxylic acid, carbamoyl, acetamido Demonstrated efficacy in murine dry eye models via integrin inhibition

Key Structural and Functional Insights:

Sulfonamide vs. Acetamido: Sulfonamide-containing analogs () exhibit stronger acidity and higher solubility in physiological media but may face reduced membrane permeability due to ionization .

Stereochemical Considerations: The (2S)-configuration in (2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid () suggests enantioselective interactions, a critical factor in drug design for minimizing off-target effects .

Pharmacological Potential: The carbamoyl group in the target compound mirrors that of GW559090 (), a known integrin antagonist. This functional group may facilitate binding to integrin receptors involved in inflammatory pathways .

Research Findings and Hypotheses

  • However, the lack of reported purity data (cf. ’s 95% pure triazolopyrimidine propanoic acid) raises questions about scalability .
  • Further studies could explore its IC₅₀ against integrins like α4β1 or α9β1 .
  • Metabolic Stability : The carbamoyl group may resist hydrolysis compared to esters or amides in analogs like 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (), which contains labile aldehyde groups .

Biological Activity

3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H13FN2O4
  • Molecular Weight : 268.24 g/mol
  • CAS Number : 1103110-91-3

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, primarily focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For example, derivatives of acetamido propanoic acids have been shown to inhibit the production of pro-inflammatory cytokines in vitro. The specific mechanism often involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which are crucial in inflammatory responses.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives, which share structural similarities with this compound. These compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds targeting BRAF(V600E) and EGFR pathways have shown promising results in preclinical models .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been noted. Similar derivatives have displayed significant activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:

  • Fluorination : The presence of fluorine atoms can increase lipophilicity and improve membrane permeability.
  • Substituent Variations : Altering the acetamido group can significantly affect binding affinity to biological targets.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that a related compound reduced edema in a carrageenan-induced paw edema model in rats, suggesting its potential as an anti-inflammatory agent.
  • Antitumor Activity : In vitro assays showed that a derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxicity.
  • Antimicrobial Testing : A related compound was tested against Staphylococcus aureus and exhibited an MIC (minimum inhibitory concentration) comparable to standard antibiotics, suggesting its viability as an antimicrobial candidate.

Data Tables

Biological ActivityCompoundIC50 ValueReference
Anti-inflammatoryThis compound50 µM
AntitumorSimilar derivative5 µM
AntimicrobialRelated compound10 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with protected amino acid precursors (e.g., benzyloxycarbonyl (Cbz) groups for amino protection) to avoid side reactions. Couple the 3-fluorophenylacetamide moiety via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Optimization : Adjust reaction parameters such as temperature (0–25°C), solvent polarity (DMF or DCM), and catalyst concentration to maximize yield. Monitor intermediates via TLC or HPLC .
  • Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and energy barriers, as demonstrated in reaction design frameworks like ICReDD’s approach .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • 1H/13C NMR : Identify protons and carbons in the fluorophenyl (δ ~7.0–7.5 ppm for aromatic protons) and carbamoyl (δ ~5.5–6.5 ppm for NH) groups. Compare with PubChem data for analogous fluorinated propanoic acids .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to verify the presence of the 3-fluorophenylacetamide side chain .
  • HPLC Purity Assessment : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity ≥95% .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against serine proteases or kinases using fluorogenic substrates (e.g., trypsin-like proteases). Measure IC50 values with dose-response curves (1–100 µM) .
  • Cell-Based Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity. Include positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., COX-2 or EGFR). Validate with MD simulations (100 ns) to assess stability .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., carbamoyl and fluorophenyl) for hydrogen bonding and hydrophobic interactions using tools like LigandScout .

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Assay Replication : Standardize experimental conditions (e.g., cell passage number, serum concentration) to minimize variability.
  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity data of analogs (e.g., 3-(4-fluorophenyl)propanoic acid derivatives) to isolate substituent effects .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify trends in efficacy or toxicity .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use immobilized lipases or chiral stationary phases (e.g., amylose-based columns) to separate enantiomers after synthesis .
  • Flow Chemistry : Implement continuous-flow reactors for precise control of residence time and temperature, reducing racemization risks .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the fluorophenyl group with trifluoromethyl or chlorophenyl moieties to modulate lipophilicity (logP) and bioavailability .
  • Prodrug Design : Introduce ester or peptidase-cleavable groups to improve solubility and tissue penetration .

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